3-(3-Acetoxypropyl)heptamethyltrisiloxane
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Overview
Description
3-(3-Acetoxypropyl)heptamethyltrisiloxane is an organosilicon compound with the chemical formula C12H30O4Si3. It is a colorless, transparent liquid known for its excellent wettability and solubility in organic solvents. This compound is commonly used as a silicone surfactant and has applications in various fields, including medicine and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane can be synthesized through a multi-step reaction process. The primary synthetic route involves the reaction of heptamethylchlorosilane with acetic anhydride to produce 3-(3-acetoxypropyl)heptamethyltrichlorosilane. This intermediate is then hydrolyzed with water to yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Substitution: The silicon atoms can participate in substitution reactions with other organosilicon compounds.
Oxidation: The compound can undergo oxidation reactions under specific conditions to form silanols.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids are commonly used.
Substitution: Organosilicon reagents such as chlorosilanes.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products:
Hydrolysis: 3-(3-Hydroxypropyl)heptamethyltrisiloxane.
Substitution: Various substituted organosilicon compounds.
Oxidation: Silanols and other oxidized silicon compounds.
Scientific Research Applications
3-(3-Acetoxypropyl)heptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Acts as a penetration enhancer in topical formulations and transdermal drug delivery.
Mechanism of Action
The mechanism of action of 3-(3-Acetoxypropyl)heptamethyltrisiloxane primarily involves its ability to reduce surface tension and enhance the wettability of surfaces. In biological systems, it facilitates the penetration of active ingredients through the skin by disrupting the lipid bilayer of cell membranes. The compound interacts with molecular targets such as lipids and proteins, enhancing the delivery and efficacy of therapeutic agents .
Comparison with Similar Compounds
- 3-(3-Hydroxypropyl)heptamethyltrisiloxane
- 3-(3-Chloropropyl)heptamethyltrisiloxane
- 3-(3-Methoxypropyl)heptamethyltrisiloxane
Comparison: 3-(3-Acetoxypropyl)heptamethyltrisiloxane is unique due to its acetate functional group, which imparts specific chemical properties such as enhanced reactivity in hydrolysis and substitution reactions. Compared to its analogs, this compound offers better solubility in organic solvents and improved performance as a surfactant and emulsifier .
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXAYCSMKNDCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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